Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
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Overview
Description
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is a complex organic compound with the molecular formula C22H25NO9S. It is primarily used in biochemical research, particularly in the field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside typically involves a multi-step processThe reaction conditions often involve the use of acetic anhydride and pyridine as reagents, with the reaction being carried out under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are typically employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phthalimido group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acetyl groups can be substituted using nucleophiles like hydroxylamine or hydrazine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is used extensively in glycobiology research. It serves as a biochemical reagent for studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems. This compound is also used in the synthesis of glycosyl donors and acceptors, which are crucial for the construction of complex oligosaccharides .
Mechanism of Action
The mechanism of action of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and modification. The phthalimido group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The thioglucopyranoside moiety can participate in glycosylation reactions, forming glycosidic bonds with other sugar molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside: This compound is similar in structure but has an acetamido group instead of a phthalimido group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound is used in similar glycosylation reactions but contains a chloride group instead of an ethylthio group.
Uniqueness
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is unique due to its combination of protecting groups and functional groups, which allow for selective and efficient glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHNHSVSFNZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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